molecular formula C6H6O2S B028663 2,5-Dihydroxythiophenol CAS No. 2889-61-4

2,5-Dihydroxythiophenol

Cat. No. B028663
CAS RN: 2889-61-4
M. Wt: 142.18 g/mol
InChI Key: ZFQJFYYGUOXGRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs of 2,5-Dihydroxythiophenol has been explored through various methods. For instance, Barbarella et al. (1994) described the regioselective synthesis of polyhydroxyl oligothiophenes, which are crucial for the preparation of regioregular polyhydroxyl oligothiophenes, using palladium-catalyzed cross-coupling reactions (Barbarella & Zambianchi, 1994). Mari et al. (2018) reported a novel synthesis of fully substituted 2,5-dihydrothiophenes, showcasing the versatility of these compounds in synthetic chemistry (Mari et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxythiophenol derivatives has been a subject of interest. Barbarella et al. (1996) provided an in-depth analysis of the hydrogen-bonding-oriented solid-state conformation of a bithiophene derivative, highlighting the noncoplanar anti conformation and the largest inter-ring twist angle measured for adjacent rings of alpha-conjugated oligothiophenes (Barbarella et al., 1996).

Chemical Reactions and Properties

The chemical reactivity and properties of 2,5-Dihydroxythiophenol and its derivatives have been explored through various studies. Huang et al. (1994) investigated the reaction of 2,5-dimethylene-2,5-dihydrothiophene with triplet oxygen, leading to the formation of cyclic bisperoxide and subsequent decomposition products (Huang et al., 1994).

Physical Properties Analysis

The physical properties of 2,5-Dihydroxythiophenol derivatives have been studied, focusing on their solid-state, optical, and electronic characteristics. For example, Lin et al. (2011) synthesized a series of 3,4-propylenedioxythiophene oligomers and analyzed their solid-state conformation and electrochemical properties, providing insight into the effective conjugation and stability of these materials (Lin et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,5-Dihydroxythiophenol and its derivatives have been extensively researched. Arjunan et al. (2015) conducted spectroscopic and theoretical quantum chemical studies on 2,5-dihydrothiophene-1,1-dioxide and its derivatives, optimizing their geometrical parameters and analyzing molecular electrostatic potential surfaces to understand their electronic properties (Arjunan et al., 2015).

Scientific Research Applications

  • Synthesis of Chemical Compounds :

    • It is used for obtaining cis-1,4-dichloro-2-butene and removing contaminating 3,4-epithio-1-butene (Everhardus, Gräting, & Brandsma, 2010).
    • It aids in the production of various tetramethylthiophene derivatives (Yoshida, Takeda, & Minagawa, 1991).
    • It reacts with aliphatic ketones to give di-condensation products and monosubstitution products with a carbinol group (Argyle, Mason, Smith, & Stern, 1967).
    • It can be chemisorbed on Pd(111) surfaces, affecting the surface chemistry (Li, Javier, & Soriaga, 2015).
  • Electrochemistry and Surface Studies :

    • Its use in the studies of liquid-solid and vapor-solid chemistry and electrochemistry of compounds at Pt(111) surfaces (Stern et al., 1988).
    • It facilitates understanding the coordination chemistry and electrochemical reactivity of 2,5-dihydroxythiophenol at Pd(111) electrode surfaces (Soto et al., 2008).
  • Material Science and Polymer Research :

    • Used in organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements (Mushrush et al., 2003).
    • Block copolymers prepared with derivatives of 2,5-dihydroxythiophenol are applied in polymerization conditions and phase separation studies (Ohshimizu & Ueda, 2008).
  • Study of Molecular Properties :

    • Research focuses on understanding the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide and its derivatives (Arjunan, Thirunarayanan, Devi, & Mohan, 2015).
    • It is used to study the oxidation-state changes of molecules irreversibly adsorbed on electrode surfaces as monitored by in situ Fourier transform infrared reflection absorption spectroscopy (Sasaki et al., 1990).

Future Directions

While specific future directions for “2,5-Dihydroxythiophenol” are not mentioned in the search results, the field of drug development is rapidly evolving. There is a growing interest in the development of new materials and the establishment of structure–function relationships .

properties

IUPAC Name

2-sulfanylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJFYYGUOXGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxythiophenol

CAS RN

2889-61-4
Record name 2-Mercaptobenzene-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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